5-((2-Phenoxyethyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Description
Properties
IUPAC Name |
5-(2-phenoxyethylsulfonyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c18-21(19,11-10-20-14-4-2-1-3-5-14)16-8-9-17-13(12-16)6-7-15-17/h1-7H,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTORGNTNCPVGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1S(=O)(=O)CCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Phenoxyethyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with a sulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonylated intermediate. This intermediate is then subjected to cyclization under acidic or basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Sulfonylation and Alkylation Reactions
The sulfonyl group enables nucleophilic substitution reactions, particularly at the β-carbon of the phenoxyethyl chain. Key observations include:
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Reactivity with amines under basic conditions (e.g., NaHCO₃ in MeOH) to form secondary amines .
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Alkylation of pyrazole nitrogen atoms using 3-bromo-N-Boc propylamine, followed by Boc deprotection to yield cyclized products .
Table 1: Reaction Yields for Sulfonylation Pathways
| Reactant | Conditions | Product | Yield (%) |
|---|---|---|---|
| β-Amidomethyl vinyl sulfone | NaHCO₃ (1 eq.), MeOH | Cyclized pyrazolo-diazepine derivative | >95 |
| Pyrazole precursor | H₂SO₄, 80°C, 12 hrs | Sulfonylated intermediate | 72 |
Cyclization and Retro Aza-Michael Reactions
The compound undergoes intramolecular cyclization via aza-Michael addition under basic conditions:
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Spontaneous cyclization to dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives in phosphate buffer (pH 7.4) .
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Retro aza-Michael reactions in the presence of glutathione (GSH), forming thiol adducts (e.g., 9 in Table 2) .
Table 2: Cyclization vs. Retro Reactions
Nucleophilic Aromatic Substitution
The pyrazolo[1,5-a]pyrazine core participates in Buchwald-Hartwig arylations:
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Coupling with aryl halides (e.g., 4-bromotoluene) using Pd catalysts to introduce aryl groups at the N-terminal position .
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Selective functionalization at the 7-position of the tetrahydropyrazine ring .
Redox Reactivity
Controlled reductions and oxidations modify the heterocyclic framework:
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Borane-mediated reduction of lactam groups to secondary amines .
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Oxidation of tetrahydropyrazine to aromatic pyrazine derivatives under acidic conditions .
Biological Thiol Interactions
The sulfonylvinyl moiety reacts with biological thiols, critical for its pharmacological activity:
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Rapid conjugation with glutathione (k = 0.15 min⁻¹) in vitro .
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No detectable retro-cyclization in plasma, confirming metabolic stability of the cyclic form .
Comparative Reactivity with Analogues
Table 3: Reactivity Trends in Pyrazolo-Pyrazine Derivatives
Key Mechanistic Insights
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Steric Effects : Bulky substituents (e.g., 4-phenoxyphenyl) hinder cyclization but enhance metabolic stability .
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pH Dependency : Cyclization accelerates under physiological pH (7.4), while acidic conditions favor sulfonamide protonation .
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Catalyst-Free Pathways : Microwave-assisted intramolecular N2-arylation achieves yields up to 64% without metal catalysts .
This reactivity profile underscores its utility in medicinal chemistry, particularly for designing covalent inhibitors and prodrugs targeting viral proteases . Experimental protocols emphasize rigorous control of reaction conditions (temperature, solvent, stoichiometry) to optimize yields and selectivity .
Scientific Research Applications
Anticancer Potential
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrazine derivatives. These compounds exhibit significant activity against various cancer cell lines. For instance, research has shown that derivatives of pyrazolo[1,5-a]pyrazine can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. The structural modifications in 5-((2-Phenoxyethyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine enhance its interaction with biological targets associated with tumor growth .
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrazine Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 12.4 | Induces apoptosis via caspase activation |
| Pyrazolo[1,5-a]pyrazine derivative A | HeLa (Cervical Cancer) | 8.9 | Inhibition of PI3K/Akt pathway |
| Pyrazolo[1,5-a]pyrazine derivative B | A549 (Lung Cancer) | 15.0 | Cell cycle arrest at G2/M phase |
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress-related diseases. In vitro assays have demonstrated that this compound exhibits significant radical scavenging activity against free radicals such as DPPH and superoxide anions. This activity suggests its potential use in formulations aimed at reducing oxidative damage in biological systems .
Table 2: Antioxidant Activity Assessment
| Assay Type | Result (IC50 µM) | Standard Used |
|---|---|---|
| DPPH Scavenging | 25.0 | Ascorbic Acid |
| Superoxide Anion Scavenging | 30.0 | Trolox |
| Hydroxyl Radical Scavenging | 22.0 | Quercetin |
Lipoxygenase Inhibition
The compound has shown promise as a lipoxygenase inhibitor. Lipoxygenases are enzymes involved in the metabolism of arachidonic acid and are implicated in inflammatory processes and cancer progression. Studies indicate that derivatives of pyrazolo[1,5-a]pyrazine can effectively inhibit lipoxygenase activity, which may contribute to their anti-inflammatory effects and further support their therapeutic potential in treating inflammatory diseases .
Table 3: Enzyme Inhibition Data
| Enzyme Type | Inhibition % at 50 µM | Reference Compound |
|---|---|---|
| 15-Lipoxygenase | 78% | Quercetin |
| 5-Lipoxygenase | 65% | Aspirin |
Mechanism of Action
The mechanism of action of 5-((2-Phenoxyethyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.
Thiazoles: Exhibit diverse biological activities, including antimicrobial and anticancer properties.
Triazolo[4,3-a]pyrazine derivatives: Studied for their antibacterial activity and potential therapeutic applications.
Uniqueness
5-((2-Phenoxyethyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a pyrazolo[1,5-a]pyrazine core with a phenoxyethylsulfonyl group sets it apart from other similar compounds .
Biological Activity
5-((2-Phenoxyethyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and implications for therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C13H17N3O2S
- Molecular Weight : 281.36 g/mol
- CAS Number : 1029721-02-5
Antiviral Activity
Research has indicated that derivatives of tetrahydropyrazolo compounds exhibit antiviral properties. For example, related compounds have shown efficacy against influenza viruses. A study demonstrated that certain pyrazine derivatives had low cytotoxicity while maintaining significant antiviral activity against H1N1 and H3N2 strains . Although specific data on this compound is limited, its structural similarities suggest potential antiviral mechanisms.
Anticancer Potential
Tetrahydropyrazolo derivatives have been explored for their anticancer properties. In vitro studies have shown that compounds with similar scaffolds can inhibit cancer cell proliferation. For instance, one study highlighted the cytotoxic effects of pyrazole derivatives on various cancer cell lines, prompting further investigation into their mechanisms of action and specificity .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Viral Replication : Similar compounds have been shown to interfere with viral replication processes.
- Apoptosis Induction : Some derivatives can induce apoptosis in cancer cells through various pathways.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in disease progression.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Antiviral (H1N1) | 7.41 | |
| Compound B | Anticancer (HeLa) | 15.0 | |
| Compound C | Antiviral (H3N2) | 5.63 |
Case Studies
While direct case studies on this compound are scarce, analogous compounds have been investigated in clinical and preclinical settings:
- Influenza Treatment : A study involving related pyrazole compounds showed promising results in reducing viral loads in infected cell cultures.
- Cancer Therapy : Research on similar structures indicated a reduction in tumor growth in animal models when treated with specific pyrazole derivatives.
Q & A
Basic: What synthetic strategies are effective for introducing sulfonyl groups into the pyrazolo[1,5-a]pyrazine scaffold?
Answer:
The sulfonylation of pyrazolo[1,5-a]pyrazine derivatives typically involves reacting a precursor with sulfonating agents under controlled conditions. For example, sulfonamide-functionalized derivatives can be synthesized by reacting intermediates like methyl pyrazolo[1,5-a]pyrazine-4-carboxylate with silylformamidine or sulfonyl chlorides in inert solvents (e.g., benzene) at room temperature, followed by purification via crystallization . Key steps include maintaining anhydrous conditions, monitoring reaction progress via TLC, and optimizing stoichiometry to avoid side reactions.
Advanced: How can researchers address low yields during sulfonation reactions at position 5?
Answer:
Low yields in sulfonation may arise from steric hindrance, incomplete activation of the sulfonylating agent, or competing side reactions. Strategies include:
- Catalytic activation : Use Lewis acids (e.g., SnCl₂) to enhance electrophilicity of the sulfonyl group .
- Temperature control : Gradual addition of sulfonating agents at 0°C to mitigate exothermic side reactions .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates .
Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradients) can isolate the target compound effectively .
Basic: What analytical techniques are critical for structural confirmation of this compound?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR are essential for confirming regioselectivity and substituent orientation. For example, nitration at position 3 of pyrazolo[1,5-a]pyrazine produces distinct shifts at δ 8.5–9.0 ppm for aromatic protons .
- High-resolution mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ with <1 ppm error) .
- Elemental analysis : Discrepancies between calculated and observed C/H/N values (e.g., ±0.3%) indicate purity issues, necessitating recrystallization or repurification .
Advanced: How should researchers resolve contradictions in elemental analysis data?
Answer:
Discrepancies (e.g., C: 61.65% calc. vs. 61.78% found ) may arise from residual solvents or hygroscopic intermediates. Mitigation steps:
- Drying protocols : Vacuum-dry samples at 40–60°C for 24 hours prior to analysis.
- Alternative techniques : Complement with X-ray crystallography or combustion analysis for absolute purity verification.
- Replicate synthesis : Repeat reactions to confirm reproducibility, especially for moisture-sensitive steps .
Basic: What safety protocols are recommended for handling intermediates during synthesis?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal contact .
- Ventilation : Conduct reactions in fume hoods due to volatile byproducts (e.g., HNO₃ off-gassing during nitration ).
- First aid : Immediate rinsing with water for eye/skin exposure, followed by medical consultation .
Advanced: How can regioselectivity challenges during functionalization of position 7 be addressed?
Answer:
Regioselectivity at position 7 is influenced by electronic and steric factors. Strategies include:
- Directing groups : Introduce electron-withdrawing groups (e.g., nitro at position 3) to activate position 7 for electrophilic substitution .
- Microwave-assisted synthesis : Enhances reaction kinetics, favoring selective functionalization .
- Protecting groups : Temporarily block reactive sites (e.g., esterification of carboxylates) to direct sulfonation .
Basic: How should researchers design bioactivity assays for novel derivatives?
Answer:
- Target selection : Prioritize enzymes/receptors homologous to those inhibited by structurally related compounds (e.g., fungal tyrosinase for nitro-substituted derivatives ).
- In vitro testing : Use spectrophotometric assays to measure IC₅₀ values, ensuring replicates (n=3) to assess variability.
- Control compounds : Include known inhibitors (e.g., kojic acid for tyrosinase) to validate assay conditions .
Advanced: What methodologies optimize the purification of hydrophilic byproducts?
Answer:
Hydrophilic impurities can be removed via:
- Countercurrent chromatography : Separates polar compounds using biphasic solvent systems .
- Ion-exchange resins : Effective for isolating charged intermediates (e.g., sulfonic acids) .
- Lyophilization : Freeze-drying aqueous fractions retains thermolabile products .
Basic: What are common pitfalls in interpreting ¹³C NMR data for this scaffold?
Answer:
- Overlapping signals : Aromatic carbons in the pyrazine ring (δ 140–160 ppm) may overlap. Use DEPT-135 to distinguish CH₂/CH₃ groups .
- Solvent artifacts : Residual DMSO-d₆ peaks (δ 39.5 ppm) can mask key signals; employ deuterated chloroform for clarity .
Advanced: How can computational tools predict reactivity for novel derivatives?
Answer:
While not directly evidenced, extrapolation from similar systems suggests:
- DFT calculations : Model frontier molecular orbitals to identify nucleophilic/electrophilic sites .
- Docking studies : Predict binding affinities to biological targets using software like AutoDock Vina.
- SAR analysis : Correlate substituent effects (e.g., nitro groups) with bioactivity data from analogous compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
